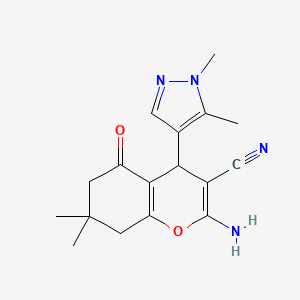![molecular formula C22H25N3O4 B4877255 N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4877255.png)
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that is extensively studied for its potential applications in scientific research. It is commonly referred to as DMAPT and is a derivative of the naturally occurring compound parthenolide. DMAPT has been found to have promising anti-cancer properties and is being researched for its potential use in treating various types of cancer.
作用机制
The exact mechanism of action of DMAPT is not fully understood, but it is believed to work through multiple pathways. One of the key pathways is the inhibition of the transcription factor NF-kappaB, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting NF-kappaB, DMAPT can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been found to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. DMAPT has been found to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
DMAPT has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. DMAPT has been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to using DMAPT in lab experiments. It is a relatively complex compound, which can make its synthesis challenging. Additionally, DMAPT has been found to be sensitive to light and air, which can affect its stability and activity.
未来方向
There are several potential future directions for research on DMAPT. One area of interest is in combination therapy, where DMAPT is used in combination with other anti-cancer drugs to enhance their efficacy. Another potential area of research is in the development of new analogs of DMAPT with improved properties. Additionally, further research is needed to fully understand the mechanism of action of DMAPT and its potential applications in other diseases beyond cancer.
Conclusion:
DMAPT is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer. DMAPT works through multiple pathways, including the inhibition of NF-kappaB, and has various biochemical and physiological effects. While there are some limitations to using DMAPT in lab experiments, it has several advantages and is a promising compound for future research.
合成方法
DMAPT can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in various research articles.
科学研究应用
DMAPT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have potent anti-cancer properties and is being researched for its potential use in treating various types of cancer, including breast, prostate, lung, and pancreatic cancer. DMAPT has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-9-15(2)11-17(10-14)24-20(26)13-19-21(27)23-7-8-25(19)22(28)16-5-4-6-18(12-16)29-3/h4-6,9-12,19H,7-8,13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEBEWAAULYZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4877190.png)



![methyl 4-oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}butanoate](/img/structure/B4877212.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)
![2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4877248.png)
![3-{[4-(2-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4877263.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4877276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4877281.png)
